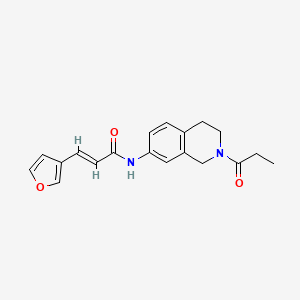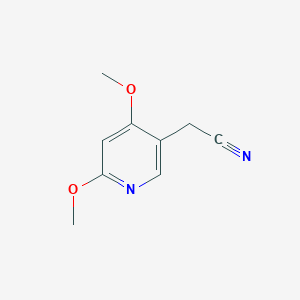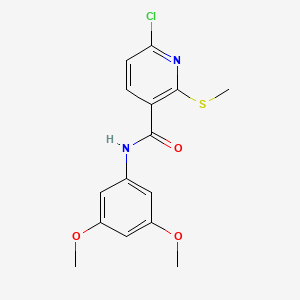
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the field of biochemistry and pharmacology. This compound has shown promising results in various scientific research applications due to its unique mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Enantioselective Ene-Reduction
(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is related to compounds that have been studied for their green organic chemistry synthesis applications. For instance, enantioselective ene-reduction of structurally related E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported. This process yielded compounds with a stereogenic center, demonstrating the potential of microbial-mediated reactions for producing enantiomerically enriched chemicals. The study highlights the use of filamentous fungi like Penicillium citrinum and Aspergillus sydowii for this purpose, indicating a bio-based approach to stereoselective synthesis (Jimenez et al., 2019).
Novel Tetrahydroisoquinoline Derivatives
Research into developing novel 1,2,3,4-tetrahydroisoquinoline derivatives, closely related to this compound, has been conducted with the aim of finding selective dopamine D3 receptor ligands. Such studies underline the therapeutic potential of these compounds in neurology and pharmacology, especially for targeting specific dopamine receptors (Mach et al., 2004).
Antibacterial and Anti-inflammatory Properties
Compounds structurally related to this compound have been synthesized with emphasis on their antibacterial and anti-inflammatory properties. For example, a compound demonstrated good to moderate antibacterial activity against a range of pathogens, showcasing the potential of these molecules in developing new antibiotics (Murugavel et al., 2015).
Neuropharmacological Applications
The structural analogs of this compound, such as 3-furan-2-yl-N-p-tolyl-acrylamide, have shown promising results in neuropharmacological research, particularly as positive allosteric modulators of α7 nicotinic acetylcholine receptors. This suggests potential applications in treating neurological disorders, highlighting the anxiolytic-like activity and the enhancement of memory processes in experimental models (Targowska-Duda et al., 2019; Arias et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-19(23)21-9-7-15-4-5-17(11-16(15)12-21)20-18(22)6-3-14-8-10-24-13-14/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,22)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVPMNZVXGOKO-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)


![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)

![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)


